2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Description
2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a furan ring, a dichlorophenoxy group, and a tetrahydroisoquinoline moiety
Properties
IUPAC Name |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c22-16-5-7-18(23)20(11-16)26-13-17-6-8-19(27-17)21(25)24-10-9-14-3-1-2-4-15(14)12-24/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZRHMCKHLJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127342 | |
| Record name | [5-[(2,5-Dichlorophenoxy)methyl]-2-furanyl](3,4-dihydro-2(1H)-isoquinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438473-12-2 | |
| Record name | [5-[(2,5-Dichlorophenoxy)methyl]-2-furanyl](3,4-dihydro-2(1H)-isoquinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438473-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-[(2,5-Dichlorophenoxy)methyl]-2-furanyl](3,4-dihydro-2(1H)-isoquinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural derivatives.
Introduction of the Dichlorophenoxy Group: This step involves the reaction of the furan derivative with 2,5-dichlorophenol under suitable conditions.
Coupling with Tetrahydroisoquinoline: The final step involves coupling the intermediate with tetrahydroisoquinoline using a dehydrating agent such as POCl3 or ZnCl2.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-{5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE: Features a unique combination of a furan ring, dichlorophenoxy group, and tetrahydroisoquinoline moiety.
Furan-2,5-dicarboxylic acid derivatives: Similar in structure but lack the tetrahydroisoquinoline moiety.
Tetrahydrofuran derivatives: Similar in structure but lack the dichlorophenoxy group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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